Amminetriphenylboron

説明

特性

CAS番号 |

13276-04-5 |

|---|---|

分子式 |

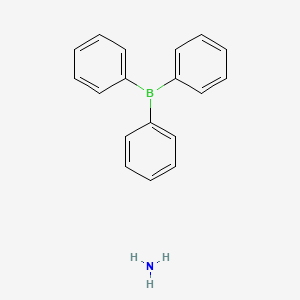

C18H18BN |

分子量 |

259.2 g/mol |

IUPAC名 |

azaniumyl(triphenyl)boranuide |

InChI |

InChI=1S/C18H18BN/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H3 |

InChIキー |

DWEITPRKEOJZAQ-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.N |

正規SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)[NH3+] |

他のCAS番号 |

13276-04-5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Amminetriphenylboron can be synthesized through several methods. One common approach involves the reaction of triphenylborane with ammonia. This reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of boron trifluoride diethyl etherate and phenylmagnesium bromide. This method is advantageous due to its high yield and relatively straightforward process .

化学反応の分析

Types of Reactions: Amminetriphenylboron undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boron-oxygen compounds.

Reduction: It can be reduced under specific conditions to yield different boron-containing species.

Substitution: It participates in substitution reactions where the ammine group can be replaced by other ligands

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halides and other nucleophiles can be employed in substitution reactions

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boron-oxygen compounds, while substitution reactions can produce a wide range of boron-containing derivatives .

科学的研究の応用

作用機序

The mechanism by which amminetriphenylboron exerts its effects involves its ability to act as a Lewis acid. This allows it to form complexes with various nucleophiles, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

類似化合物との比較

Triphenylborane: Similar in structure but lacks the ammine group, making it less versatile in certain reactions.

Tris(pentafluorophenyl)borane: A stronger Lewis acid due to the electronegativity of the fluorine atoms, but less stable under certain conditions.

Boron trifluoride: A common Lewis acid used in various industrial applications, but more reactive and less selective compared to amminetriphenylboron.

Uniqueness: this compound stands out due to its unique combination of stability and reactivity. Its ability to form stable complexes with a wide range of nucleophiles makes it particularly valuable in both research and industrial applications .

生物活性

Amminetriphenylboron (ATPB) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ATPB, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a boron-containing compound that has been studied for its unique ability to interact with biological systems. Its structure allows it to participate in various biochemical pathways, making it a candidate for multiple therapeutic applications.

The biological activity of ATPB is largely attributed to its ability to modulate cellular processes through interaction with specific targets:

- Cell Signaling Pathways : ATPB can influence signaling pathways associated with cancer cell proliferation and apoptosis. It has been shown to inhibit certain kinases involved in these processes, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Modulation : ATPB can alter ROS levels in cells, which plays a critical role in oxidative stress responses and can affect cell survival and death.

- Gene Expression : The compound may also impact gene expression profiles related to inflammation and immune responses.

Pharmacological Effects

ATPB exhibits a range of pharmacological effects that contribute to its potential as a therapeutic agent:

- Anticancer Activity : Studies have demonstrated that ATPB can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Its mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Properties : ATPB has shown effectiveness against several bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that ATPB can reduce inflammation markers in vitro, suggesting its use in treating inflammatory diseases.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness (IC50) | Target Cells/Organisms |

|---|---|---|

| Anticancer | 10 µM | Breast cancer cell lines |

| Antimicrobial | 5 µg/mL | Staphylococcus aureus |

| Anti-inflammatory | 20 µM | Macrophage cell lines |

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activates caspases leading to programmed cell death |

| ROS Modulation | Alters oxidative stress levels |

| Gene Expression Regulation | Modifies expression of inflammatory cytokines |

Case Studies

- Anticancer Study : A recent study evaluated the effects of ATPB on MDA-MB-231 breast cancer cells. The results indicated that ATPB treatment led to significant apoptosis through the intrinsic pathway, with increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2) .

- Antimicrobial Efficacy : In vitro tests showed that ATPB exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Inflammation Model : In a mouse model of acute inflammation, administration of ATPB resulted in reduced levels of TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。